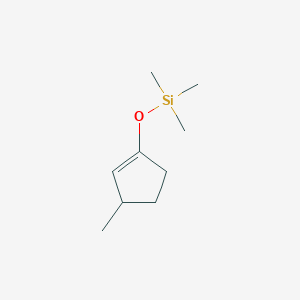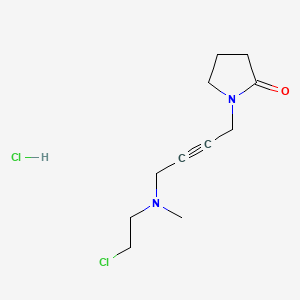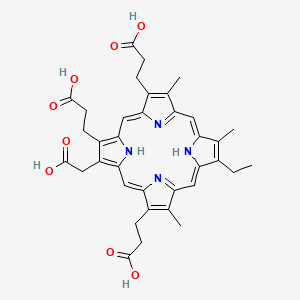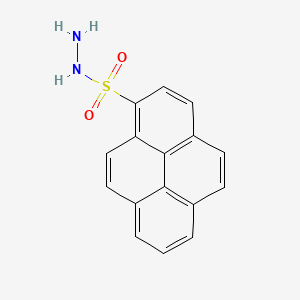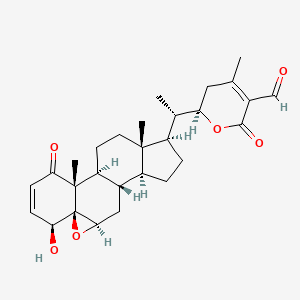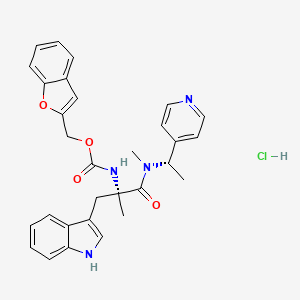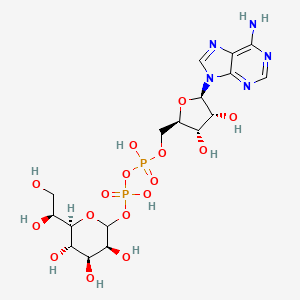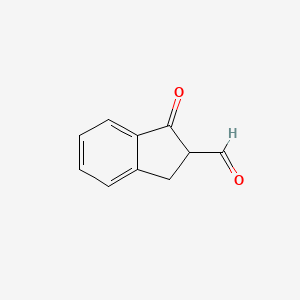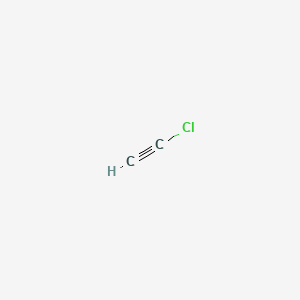
Chloroethyne
Übersicht
Beschreibung
Chloroethyne, also known as Chloroacetylene, is a chemical compound with the formula C2HCl . It has a molecular weight of 60.48204 g/mol . The molecule contains a total of 3 bonds, including 2 non-H bonds, 1 multiple bond, and 1 triple bond .
Molecular Structure Analysis
The Chloroethyne molecule contains a total of 3 bonds. There are 2 non-H bonds, 1 multiple bond, and 1 triple bond . The 2D chemical structure image of Chloroethyne is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Chloroethyne is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Wissenschaftliche Forschungsanwendungen
1. Natural Formation in Soil
Chloroethyne, also known as acetylene chloride, has been observed as a byproduct of natural processes in the soil. Keppler et al. (2006) found that soil air samples from various ecosystems in Northern Germany contained significant concentrations of chloroethyne, along with other monochlorinated compounds. This discovery indicates that chloroethyne can be formed naturally in the environment, particularly in soils undergoing oxidative halogenation of aromatic compounds in the presence of soil components like chloride (Keppler et al., 2006).
2. Role in Trichloroethylene Degradation
Chloroethyne has been implicated in the degradation of trichloroethylene (TCE), a common environmental contaminant. Pant and Pant (2010) reviewed various biodegradation processes of TCE, suggesting that chloroethyne could play a role in these pathways. TCE degradation involves complex biochemical reactions, and understanding the role of intermediates like chloroethyne is crucial for effective environmental remediation strategies (Pant & Pant, 2010).
3. Involvement in Health Risk Assessments
Research on chloroethyne contributes to broader health risk assessments of related compounds. For example, Chiu et al. (2006) discussed the challenges in assessing health risks associated with TCE due to its complex metabolism, where chloroethyne may play a part. Understanding the formation and role of chloroethyne in such processes is essential for accurate risk evaluations (Chiu, Caldwell, Keshava, & Scott, 2006).
Eigenschaften
IUPAC Name |
chloroethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl/c1-2-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWKDXFZXXCDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074719 | |
| Record name | Ethyne, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethyne | |
CAS RN |
593-63-5 | |
| Record name | Ethyne, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyne, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)


![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
